molecular formula C11H9N3 B166369 3-Methyl-3H-imidazo[4,5-H]quinoline CAS No. 132476-02-9

3-Methyl-3H-imidazo[4,5-H]quinoline

Cat. No.: B166369
CAS No.: 132476-02-9
M. Wt: 183.21 g/mol
InChI Key: NQKRQRSGLOAOBI-UHFFFAOYSA-N
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Description

3-Methyl-3H-imidazo[4,5-f]quinoline (CAS: 76180-96-6), commonly abbreviated as IQ, is a heterocyclic aromatic amine (HAA) with the molecular formula C₁₁H₁₀N₄ (average mass: 198.23 g/mol) . It is synthesized via the reduction of 5-amino-6-nitroquinoline to 5,6-diaminoquinoline, followed by cyclization with cyanogen bromide or acid-mediated ring closure . IQ is a potent mutagen and carcinogen formed during high-temperature cooking of protein-rich foods . Its structure consists of a quinoline backbone fused with an imidazole ring, substituted with a methyl group at the 3-position and an amino group at the 2-position .

Properties

CAS No.

132476-02-9

Molecular Formula

C11H9N3

Molecular Weight

183.21 g/mol

IUPAC Name

3-methylimidazo[4,5-h]quinoline

InChI

InChI=1S/C11H9N3/c1-14-7-13-11-9(14)5-4-8-3-2-6-12-10(8)11/h2-7H,1H3

InChI Key

NQKRQRSGLOAOBI-UHFFFAOYSA-N

SMILES

CN1C=NC2=C1C=CC3=C2N=CC=C3

Canonical SMILES

CN1C=NC2=C1C=CC3=C2N=CC=C3

Synonyms

3H-Imidazo[4,5-h]quinoline,3-methyl-(9CI)

Origin of Product

United States

Comparison with Similar Compounds

Structural and Functional Differences

The following table highlights key structural analogs of IQ, their molecular features, and biological activities:

Compound Name Structure/Substitution Carcinogenicity (Species) Key Mutagenic Adducts Applications/Studies
3-Methyl-3H-imidazo[4,5-f]quinoline (IQ) Imidazo[4,5-f]quinoline; 3-CH₃, 2-NH₂ Liver, lung, forestomach tumors (mice) C8-guanine, N²-guanine adducts Food mutagenicity studies
2-Amino-3,8-dimethylimidazo[4,5-f]quinoxaline (MeIQx) Quinoxaline backbone; 3,8-diCH₃, 2-NH₂ Colon tumors (rodents) C8-guanine adducts Carcinogen in cooked meats
2-Amino-1-methyl-6-phenylimidazo[4,5-b]pyridine (PhIP) Imidazo[4,5-b]pyridine; 1-CH₃, 6-Ph, 2-NH₂ Mammary gland tumors (rats) C8-guanine adducts Breast cancer research
3-Methyl-3H-imidazo[4,5-h]quinoline Imidazo[4,5-h]quinoline; positional isomer Limited data Not characterized Antibacterial agent
2-Amino-3-methyl-α-carboline (MeAaC) α-Carboline backbone Pancreatic tumors (rodents) DNA intercalation Toxicity screening

Mutagenic and Carcinogenic Profiles

  • IQ vs. PhIP: Both form C8-guanine DNA adducts, but IQ predominantly induces G→T transversions (59–72% of mutations), while PhIP shows a higher propensity for mutations at GA sites (e.g., 5'-GCAGA-3') . IQ exhibits stronger hepatocarcinogenicity in mice, whereas PhIP targets mammary and prostate tissues .
  • IQ vs. MeIQx: MeIQx, a quinoxaline derivative, forms fewer N²-guanine adducts compared to IQ, correlating with its lower mutagenic potency in certain assays .
  • Metabolic Pathways :
    • IQ is metabolized by cytochrome P450 1A2 to N-hydroxy-IQ, which forms DNA adducts . MeIQx and PhIP share similar activation pathways but differ in tissue-specific enzyme expression .

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